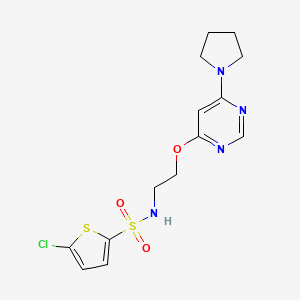
5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the pyrrolidine ring, followed by the attachment of the pyrimidine and thiophene rings. The exact reactions would depend on the specific synthetic strategy used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the pyrrolidine, pyrimidine, and thiophene rings. Unfortunately, the retrieved papers do not provide specific information on the physical and chemical properties of this compound .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Studies on novel heterocyclic compounds containing a sulfonamido moiety, including thiophenes and pyrimidines, demonstrate significant antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions, targeting the development of potent antimicrobial agents. The research indicates that certain derivatives exhibit high activities against various bacterial strains and fungi, suggesting potential application in treating microbial infections (Azab et al., 2013; Hafez et al., 2017; Abdel-Motaal et al., 2014; El‐Emary et al., 2002).
Antitumor Activities
Research on thiophene and pyrimidine derivatives has also highlighted their potential as antitumor agents. Synthesized compounds were evaluated against various human tumor cell lines, including liver, colon, and lung cancers. Certain compounds demonstrated higher activity than doxorubicin, a standard chemotherapeutic agent, indicating their potential in cancer therapy. The findings open avenues for further exploration of these compounds as antitumor medications (Hafez et al., 2017; Ghorab et al., 2006).
Carbonic Anhydrase Inhibitors for Ocular Hypotension
Studies on thieno[2,3-b]thiophene and thieno[3,2-b]thiophene derivatives as carbonic anhydrase inhibitors have shown promise in topical ocular hypotensive activity for the treatment of glaucoma. By varying substituents to optimize inhibitory potency and solubility, researchers have developed compounds with the potential for minimizing pigment binding in the iris, suggesting a therapeutic application in ocular hypertension and glaucoma management (Prugh et al., 1991).
Synthesis and Pharmacological Evaluation
Further research has focused on the synthesis and evaluation of pyridine analogs and their derivatives for various pharmacological activities, including antimicrobial properties. These studies contribute to the broader understanding of the chemical and biological properties of sulfonamide-containing compounds, paving the way for the development of new drugs with improved efficacy and safety profiles (Patel et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S2/c15-11-3-4-14(23-11)24(20,21)18-5-8-22-13-9-12(16-10-17-13)19-6-1-2-7-19/h3-4,9-10,18H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKCJOGRIVLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)

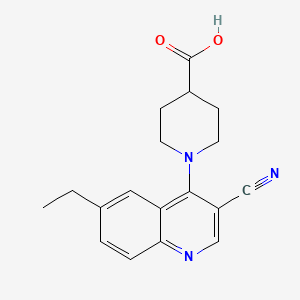
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
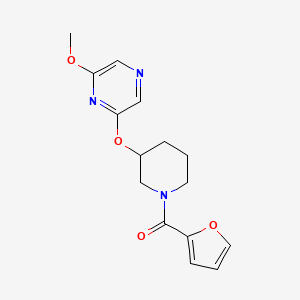
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
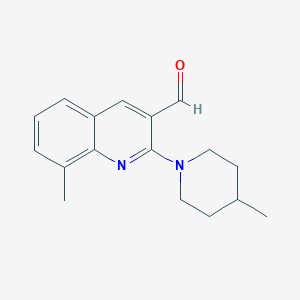
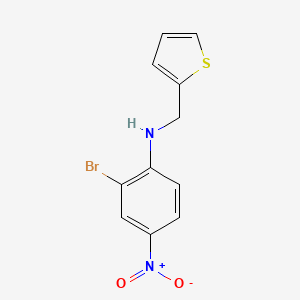

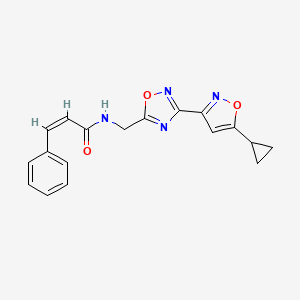
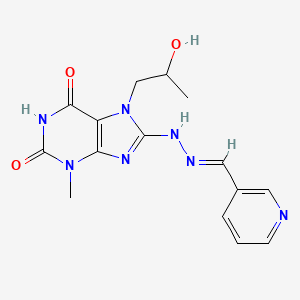
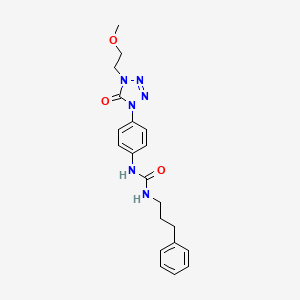
![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
